molecular formula C19H24N2O5S B11116689 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B11116689
M. Wt: 392.5 g/mol
InChI Key: ZTYBQNMBIUSEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features both sulfonyl and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its piperazine moiety.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially acting as an agonist or antagonist. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE
  • 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-CHLOROPHENYL)PIPERAZINE
  • 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE

Uniqueness

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to the presence of both methoxy and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C19H24N2O5S/c1-24-16-6-4-15(5-7-16)20-10-12-21(13-11-20)27(22,23)19-9-8-17(25-2)14-18(19)26-3/h4-9,14H,10-13H2,1-3H3

InChI Key

ZTYBQNMBIUSEDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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